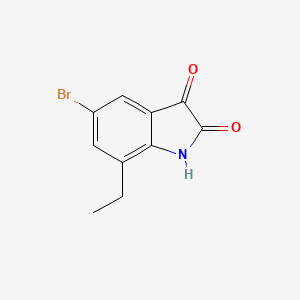

5-Bromo-7-ethylindoline-2,3-dione

概要

説明

5-Bromo-7-ethylindoline-2,3-dione is a chemical compound with the molecular formula C10H8BrNO2 It belongs to the class of indoline derivatives, which are known for their diverse biological and pharmacological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-ethylindoline-2,3-dione typically involves bromocyclization reactions. One common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromocyclization processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.

化学反応の分析

Electrophilic Bromination Context

While 5-bromo-7-ethylindoline-2,3-dione itself is a brominated product, its synthesis typically involves bromination of 7-ethylindoline-2,3-dione. For example:

This reaction proceeds via electrophilic aromatic substitution (EAS), where bromine acts as an electrophile activated by the electron-donating ethyl group at position 7.

Nucleophilic Substitution Reactions

The bromine atom at position 5 is susceptible to nucleophilic displacement under specific conditions. Examples include:

Mechanistic Insights :

-

Palladium-catalyzed cross-couplings (e.g., Suzuki) exploit the bromine as a leaving group, enabling C–C bond formation .

-

Amination proceeds via SNAr (nucleophilic aromatic substitution) facilitated by the electron-withdrawing diketone groups .

Redox Reactions Involving the Diketone Moiety

The 2,3-dione group undergoes characteristic redox transformations:

Reduction

-

Reagents : NaBH₄ or LiAlH₄ in methanol.

-

Product : 2,3-Dihydroxy-7-ethylindoline derivatives.

-

Application : Generates intermediates for further functionalization (e.g., alkylation).

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic conditions.

-

Product : Quinone derivatives via diketone oxidation.

Functionalization at the Ethyl Group

The 7-ethyl substituent can undergo reactions such as:

-

Oxidation : Conversion to a carboxylic acid using KMnO₄/H₂SO₄.

-

Halogenation : Radical bromination (NBS/light) to introduce bromine at the ethyl chain.

Comparative Reactivity with Analogues

Key differences in reactivity compared to similar compounds:

Stability and Side Reactions

科学的研究の応用

Biological Activities

Anticancer Properties

Research has demonstrated that derivatives of 5-bromo-7-ethylindoline-2,3-dione exhibit promising anticancer activities. For instance, a study on indoline derivatives indicated that compounds based on this scaffold showed significant inhibitory effects against breast cancer (MCF-7) and lung cancer (A-549) cell lines. Specific derivatives displayed IC50 values as low as 2.93 µM, indicating potent anticancer activity .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways. For example, some derivatives have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.

Synthesis and Structural Insights

Synthetic Routes

The synthesis of this compound typically involves several steps, including bromination and cyclization reactions. A common method includes the use of starting materials such as 5-bromoindole and ethyl bromide in the presence of bases like potassium carbonate . The synthetic route is characterized by its efficiency and the ability to produce high-purity products.

Crystallographic Studies

Crystallographic studies have provided insights into the molecular structure of this compound. The compound crystallizes in a triclinic system with distinct molecular packing arrangements that contribute to its properties as a corrosion inhibitor . The structural analysis reveals nearly planar indoline ring systems with specific torsion angles that influence its reactivity.

Industrial Applications

Corrosion Inhibition

this compound has been identified as an effective corrosion inhibitor for metals such as aluminum and copper in acidic environments. Its ability to form protective films on metal surfaces makes it valuable in industries where metal preservation is critical .

Material Science

In addition to its biological applications, this compound is being explored for its potential use in organic electronics and photonic devices due to its electronic properties. Its derivatives can be tailored for specific functionalities in materials science applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Drug Development : A series of studies focused on modifying the indoline scaffold to enhance anticancer activity led to the development of new compounds with improved potency against various cancer cell lines. These studies emphasize structure-activity relationships (SAR) that guide further optimization .

- Corrosion Studies : Investigations into the corrosion inhibition properties of this compound revealed effective performance metrics compared to traditional inhibitors, showcasing its potential for industrial applications in metal protection .

作用機序

The mechanism of action of 5-Bromo-7-ethylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

類似化合物との比較

Similar Compounds

- 5-Bromoindoline-2,3-dione

- 7-Ethylindoline-2,3-dione

- 5-Bromo-7-methylindoline-2,3-dione

Uniqueness

5-Bromo-7-ethylindoline-2,3-dione is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical and biological properties

生物活性

5-Bromo-7-ethylindoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 269.1 g/mol. The compound features a bromine atom at the 5-position and an ethyl group at the 7-position of the indoline structure, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with cancer cell proliferation.

- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to increased apoptosis rates .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. For instance:

- In Vitro Studies : The compound has been tested against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. It showed significant cytotoxic effects with IC50 values indicating effectiveness in inhibiting cell growth .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 7.17 ± 0.94 | Induces apoptosis and cell cycle arrest |

| A-549 | 19.53 ± 1.05 | Inhibits proliferation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects:

- Bacterial Inhibition : Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for further development in treating infections.

Case Studies

- Anticancer Efficacy : A study focused on derivatives of indoline compounds highlighted that modifications at the bromine and ethyl positions significantly influenced anticancer potency. Specifically, compounds similar to 5-Bromo-7-ethylindoline showed enhanced activity against MCF-7 cells compared to other derivatives .

- Cell Cycle Analysis : Another investigation revealed that treatment with 5-Bromo-7-ethylindoline resulted in a marked increase in sub-G1 phase cells, indicating apoptosis induction. This was accompanied by a decrease in cells in the G1 phase compared to untreated controls .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromoindoline-2,3-dione | No ethyl group | Lower solubility |

| 5-Bromo-7-methylindoline-2,3-dione | Methyl group instead of ethyl | Different biological activity |

| 5-Chloro-7-ethylindoline-2,3-dione | Chlorine instead of bromine | Varying reactivity |

These comparisons illustrate how variations in substituents can significantly impact the biological activities and potential applications of these indoline derivatives.

特性

IUPAC Name |

5-bromo-7-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)12-10(14)9(7)13/h3-4H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQHGOEVARVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429038 | |

| Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34921-60-3 | |

| Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。